2-アミノ-3,4-ジヒドロイソキノリン-1(2H)-オン

説明

2-Amino-3,4-dihydroisoquinolin-1(2H)-one, also known as 1,2-dihydroisoquinoline-3-carboxylic acid, is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in the medical, industrial, and agricultural fields. This compound has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. In addition, it has been studied for its potential use in the synthesis of other compounds, such as drugs and pesticides.

科学的研究の応用

生物活性

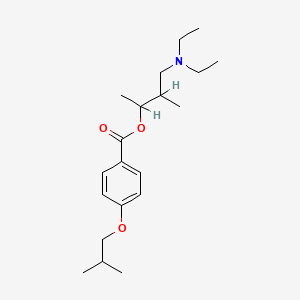

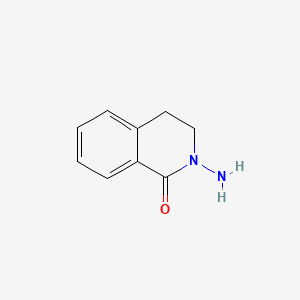

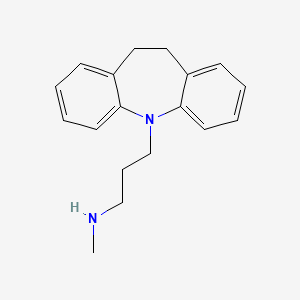

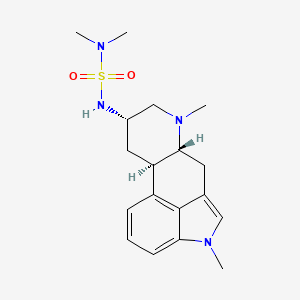

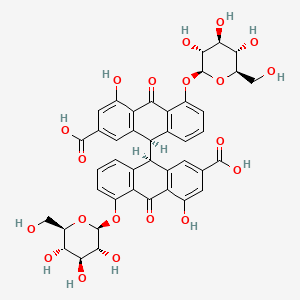

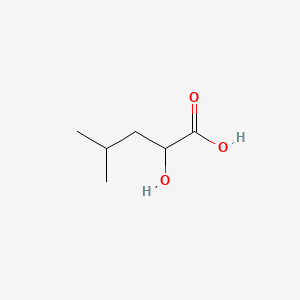

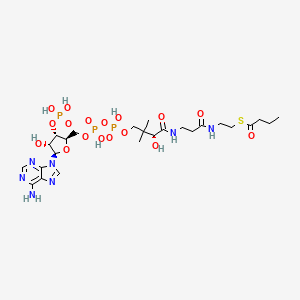

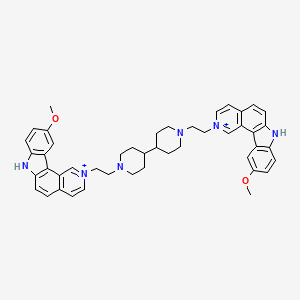

1,2,3,4-テトラヒドロイソキノリン(THIQ)ベースの天然および合成化合物は、2-アミノ-1,2,3,4-テトラヒドロイソキノリン-1-オンを含む、さまざまな感染性病原体と神経変性疾患に対してさまざまな生物活性を示します {svg_1} {svg_2}. これは、強力な生物活性を持つ新規THIQアナログの開発につながりました {svg_3} {svg_4}.

抗菌性

8つの病原性細菌株に対する抗菌性を評価するために、新規化合物が合成されました {svg_5}. 化合物の作用に最も感受性が高かった菌株は、黄色ブドウ球菌でした {svg_6}.

抗HIV活性

誘導体6の抗HIV活性と選択性は、エファビレンツと比較して限られています。しかし、それは新しい強力な非ヌクレオシド系抗ウイルス剤の探索における将来の修飾の基礎となり得ます {svg_7}.

構造活性相関(SAR)研究

THIQアナログの生物学的可能性、その構造活性相関(SAR)、およびその作用機序が研究されてきました {svg_8} {svg_9}. これは、THIQアナログの生物学的可能性に関する非常に必要な最新情報を提供しました {svg_10} {svg_11}.

合成戦略

2-アミノ-1,2,3,4-テトラヒドロイソキノリン-1-オンのコア骨格を構築するための一般的な合成戦略が議論されてきました {svg_12} {svg_13}. これは、強力な生物活性を持つ新規THIQアナログの開発につながりました {svg_14} {svg_15}.

神経変性疾患

THIQベースの天然および合成化合物は、さまざまな神経変性疾患に対してさまざまな生物活性を示します {svg_16} {svg_17}. これは、科学界で大きな注目を集めています {svg_18} {svg_19}.

特性

IUPAC Name |

2-amino-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-11-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQUVIBWTKWASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192360 | |

| Record name | 2-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39113-01-4 | |

| Record name | 2-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039113014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity reported for 2-Amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

A1: The primary biological activity reported for 2-Amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives is anti-inflammatory activity. Specifically, these compounds have demonstrated efficacy in inhibiting carrageenin-induced edema and granuloma formation in rat models [, ].

Q2: How does the substitution pattern on the 2-Amino-3,4-dihydroisoquinolin-1(2H)-one scaffold affect its anti-inflammatory activity?

A2: Research indicates that while substitutions on the amino group at position 2 are tolerated, modifications at positions 3, 6, and 7 of the 2-Amino-3,4-dihydroisoquinolin-1(2H)-one scaffold did not lead to improvements in anti-inflammatory activity compared to the unsubstituted parent compound []. This suggests that the core structure of 2-Amino-3,4-dihydroisoquinolin-1(2H)-one might be crucial for its anti-inflammatory properties. Further studies exploring different substitution patterns and their effects on the molecule's interaction with potential targets are needed to confirm these initial observations and guide further optimization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1205305.png)

![(R)-2-([1,1'-Biphenyl]-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1205307.png)